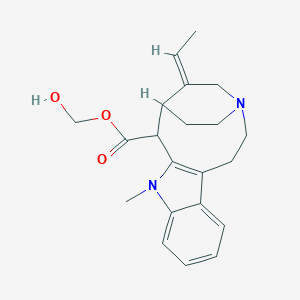

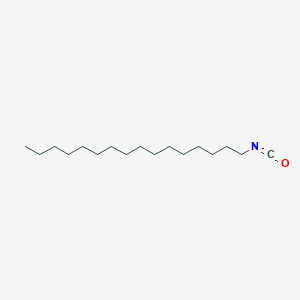

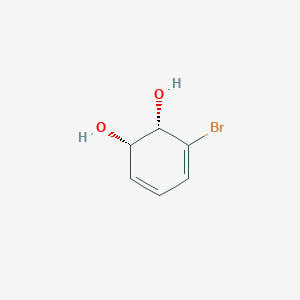

![molecular formula C35H56N8O9S B154419 3-氨基-4-[[1-[[1-[[1-[[3-[[1-[(1-氨基-4-甲硫基-1-氧代丁烷-2-基)氨基]-4-甲基-1-氧代戊烷-2-基]氨基]-3-氧代丙基]氨基]-3-甲基-1-氧代丁烷-2-基]氨基]-1-氧代-3-苯基丙烷-2-基]氨基]-1-氧代丙烷-2-基]氨基]-4-氧代丁酸 CAS No. 127633-71-0](/img/structure/B154419.png)

3-氨基-4-[[1-[[1-[[1-[[3-[[1-[(1-氨基-4-甲硫基-1-氧代丁烷-2-基)氨基]-4-甲基-1-氧代戊烷-2-基]氨基]-3-氧代丙基]氨基]-3-甲基-1-氧代丁烷-2-基]氨基]-1-氧代-3-苯基丙烷-2-基]氨基]-1-氧代丙烷-2-基]氨基]-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex molecule that appears to be a derivative of amino acids with multiple substitutions. It contains several functional groups, including amides, esters, and thioethers, which suggest it could be a product of synthetic organic chemistry, possibly designed for pharmaceutical applications or as a research chemical.

Synthesis Analysis

The synthesis of complex amino acid derivatives often involves multi-step reactions, starting from simpler amino acids or their derivatives. For example, the synthesis of chiral N-acylated alpha-amino derivatives can be achieved through a three-step procedure, as demonstrated in the stereoselective synthesis of 2-aminocyclobutanols . Similarly, the synthesis of unnatural amino acids, such as those used in boron neutron capture therapy (BNCT), involves multiple steps including alkylation and cycloaddition reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by multiple chiral centers and a rigid conformation due to the presence of cycloalkane rings, as seen in the synthesis of cyclopentanedicarboxylic amino acids . The presence of geminally disubstituted β-amino acids could also contribute to a unique secondary structure, as observed in β-peptides .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. For instance, the thioether moiety found in methionine salvage pathway compounds can undergo oxidation , and similar functionalities in the target compound could also be reactive. Additionally, the presence of amide bonds suggests potential for hydrolysis under certain conditions, as seen in the synthesis of cyclopropanecarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be complex due to its size and the presence of multiple functional groups. The solubility could be influenced by the presence of polar amide bonds and potentially ionizable amino groups. The compound's stability might be affected by the presence of reactive groups such as thioethers, which can be prone to oxidation . The compound's chiral centers would also result in optical activity, which could be analyzed through techniques such as circular dichroism.

科学研究应用

合成及在杀真菌剂和抗菌剂中的应用

氨基酸衍生物的合成和杀真菌活性氨基酸衍生物在杀真菌剂领域已显示出前景。例如,由天然和非天然氨基酸合成的新型氨基酸衍生物对植物病原体辣椒疫霉表现出优异的活性。其中一些化合物在有效性方面优于阳性对照,表明其作为杀真菌剂开发中的先导化合物的潜力 (Tian 等人,2021 年)。

对 MRSA 的抗菌活性对一系列取代的 2-羟基-N-[1-氧代-1-(苯氨基)烷-2-基]苯甲酰胺进行了抗菌活性评估,以对抗耐甲氧西林金黄色葡萄球菌 (MRSA)。这些化合物表现出有效的杀菌作用,表明它们具有作为有效抗菌剂的潜力 (Zadrazilova 等人,2015 年)。

合成及在生化研究中的应用

阿尔茨海默症荧光探针的合成氨基酸衍生物已用于为阿尔茨海默症研究中重要的 β-淀粉样蛋白创建荧光探针。一项研究描述了一种新型荧光探针的合成,该探针对 Aβ(1-40) 聚集体具有高结合亲和力,为阿尔茨海默症的分子诊断提供了一种有力的工具 (Fa 等人,2015 年)。

新精神活性物质的发现和表征氨基酸衍生物的研究也有助于识别和表征新的精神活性物质。例如,一些研究分析了各种化合物的分子结构、合成路线和潜在药理活性,加深了对其性质和作用的理解 (McLaughlin 等人,2016 年)。

合成及在化疗中的应用

合成化合物中的抗伤害感受活性氨基酸衍生物在抗伤害感受领域显示出前景。对 N-取代的 4-芳基-4-氧代-2-[(3-噻吩-2-基)氨基]丁-2-烯酰胺的研究揭示了它们的潜在抗伤害感受活性,突出了它们在疼痛管理中的可能应用 (Shipilovskikh 等人,2020 年)。

属性

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N8O9S/c1-19(2)16-25(33(50)41-24(30(37)47)13-15-53-6)40-27(44)12-14-38-35(52)29(20(3)4)43-34(51)26(17-22-10-8-7-9-11-22)42-31(48)21(5)39-32(49)23(36)18-28(45)46/h7-11,19-21,23-26,29H,12-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEABSNNHNNJKEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N8O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393937 |

Source

|

| Record name | AC1MSRVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

CAS RN |

127633-71-0 |

Source

|

| Record name | AC1MSRVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

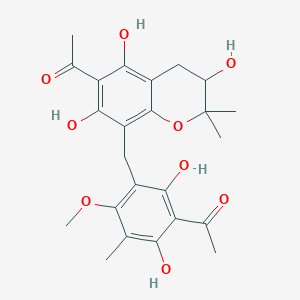

![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)

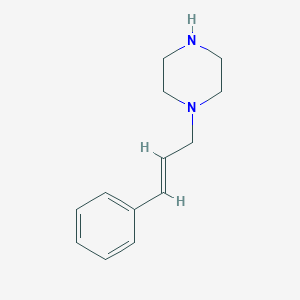

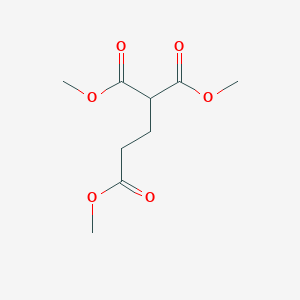

![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)